molecular formula C21H24N4 B2736485 N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine CAS No. 896811-67-9

N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine

Katalognummer: B2736485
CAS-Nummer: 896811-67-9
Molekulargewicht: 332.451
InChI-Schlüssel: SRKBEZCAEKUOMF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Chemical Structure and Properties: The compound features a pyrazolo[1,5-a]pyrimidine core fused with a cyclopenta ring. Key substituents include a methyl group at position 2, a phenyl group at position 3, and a cyclopentylamine moiety at position 6. Its molecular formula is C₁₆H₁₆N₄, with a molecular weight of 264.33 g/mol . Predicted physicochemical properties include a density of 1.37 g/cm³ and a pKa of 4.99, suggesting moderate lipophilicity and weak basicity.

Eigenschaften

IUPAC Name

N-cyclopentyl-11-methyl-10-phenyl-1,8,12-triazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-14-19(15-8-3-2-4-9-15)21-23-18-13-7-12-17(18)20(25(21)24-14)22-16-10-5-6-11-16/h2-4,8-9,16,22H,5-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRKBEZCAEKUOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCC4=C2NC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine represents a novel class of heterocyclic compounds with potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties, mechanisms of action, and potential clinical applications.

Chemical Structure and Properties

The molecular formula for N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine is C17H20N4C_{17}H_{20}N_4. The compound features a complex bicyclic structure that contributes to its unique biological activity.

Table 1: Structural Features

FeatureDescription
Molecular FormulaC₁₇H₂₀N₄
Molecular Weight284.37 g/mol
Key Functional GroupsAmines, Heterocycles
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical family. For instance, derivatives have shown significant inhibitory effects against various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli , with minimum inhibitory concentration (MIC) values as low as 0.21 μM . The structural similarities suggest that N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine may exhibit comparable antimicrobial efficacy.

Anticancer Activity

In vitro studies conducted on similar cyclopentyl derivatives have demonstrated promising anticancer properties. Compounds were screened against a panel of 60 human tumor cell lines, revealing cytotoxic effects particularly against leukemia and solid tumor cell lines . The mechanism appears to involve the induction of apoptosis and disruption of cellular proliferation pathways.

Molecular docking studies indicate that the compound interacts with critical targets such as DNA gyrase and MurD, essential enzymes in bacterial DNA replication and cell wall synthesis. Binding interactions include hydrogen bonds and hydrophobic interactions, which enhance the compound's potency against bacterial strains .

Case Studies

  • Antimicrobial Screening : A study assessed the antimicrobial activity of a series of compounds similar to N-cyclopentyl derivatives. Results indicated significant growth inhibition against both Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity.
  • Cytotoxicity Assays : Cytotoxicity was evaluated using MTT assays on various cancer cell lines. Results showed that certain derivatives led to a reduction in cell viability by over 50%, indicating strong potential for further development as anticancer agents.

Table 2: Comparative Pharmacokinetic Data

ParameterValue (Related Compounds)
BioavailabilityHigh
Half-life4–6 hours
MetabolismHepatic (CYP450 enzymes)
ExcretionRenal

Vergleich Mit ähnlichen Verbindungen

Substituent Variations on the Pyrazolo[1,5-a]pyrimidine Core

Amine Substituent Modifications
Compound Name Substituent (Position 8) Molecular Formula Molecular Weight (g/mol) Key Features
N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine Cyclopentyl C₁₆H₁₆N₄ 264.33 Moderate lipophilicity; cyclopentyl enhances steric bulk and membrane permeability.
N-(2-Methoxyethyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine 2-Methoxyethyl C₁₉H₂₂N₄O 322.41 Increased polarity due to methoxy group; may improve aqueous solubility.
N-[3-(1H-Imidazol-1-yl)propyl]-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine 3-(Imidazol-1-yl)propyl C₂₀H₂₁N₇ 383.44 Imidazole introduces hydrogen-bonding capacity; potential for enhanced target binding.
N-[2-(4-Chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-yl]-1,3-propanediamine 4-Chlorophenyl + propanediamine C₁₈H₂₁ClN₆ 380.86 Chlorine enhances electron-withdrawing effects; diamine increases basicity.

Key Observations :

  • Imidazole-containing analogues (e.g., ) exhibit higher molecular weights and nitrogen content, which may improve interactions with heme-containing enzymes or metal-dependent targets.
Core Structure Variations
Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Features
6,7-Dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine Triazolo[1,5-a]pyrimidine C₈H₉N₅ 175.19 Triazole replaces pyrazole; reduced steric bulk but increased metabolic stability.
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine (from Table 2, ) Pyrazolo[1,5-a]pyrimidine C₁₇H₁₄FN₅ 307.33 Fluorine enhances electronegativity; pyridine improves π-π stacking.

Key Observations :

  • Triazolo-pyrimidine cores (e.g., ) are bioisosteres of pyrazolo-pyrimidines, offering altered electronic profiles and resistance to oxidative metabolism.
  • Fluorophenyl derivatives (e.g., ) leverage fluorine’s electronegativity to strengthen binding interactions, as seen in anti-mycobacterial studies .

Q & A

Basic: What are the optimized synthetic routes for N-cyclopentyl-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine?

The synthesis typically involves multi-step routes focusing on constructing the pyrazolo[1,5-a]pyrimidine core. A common method includes:

  • Step 1: Condensation of 4-phenyl-1H-pyrazol-5-amine derivatives with α-keto esters to form the bicyclic pyrazolo-pyrimidine framework .
  • Step 2: Cyclization under reflux with catalysts like acetic acid or Lewis acids (e.g., ZnCl₂) to enhance ring closure efficiency .
  • Step 3: Introduction of the N-cyclopentyl group via nucleophilic substitution or Buchwald-Hartwig amination, requiring inert conditions (argon atmosphere) and palladium catalysts .
    Optimization Tips:
  • Use polar aprotic solvents (e.g., DMF, DMSO) to improve intermediate solubility .
  • Monitor reaction progress with TLC/HPLC to minimize byproducts .

Basic: What analytical techniques are critical for structural characterization of this compound?

Key methods include:

  • NMR Spectroscopy: ¹H and ¹³C NMR to confirm substituent positions and cyclopentyl group integration. Aromatic protons (δ 7.2–8.1 ppm) and cyclopenta-fused protons (δ 2.5–3.5 ppm) are diagnostic .
  • IR Spectroscopy: Peaks at ~1650 cm⁻¹ (C=N stretch) and ~1600 cm⁻¹ (aromatic C=C) validate the core structure .
  • Mass Spectrometry: High-resolution MS (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ ion at m/z 403.212) .
  • X-ray Crystallography: Resolves stereochemistry and confirms fused-ring geometry .

Advanced: How do structural modifications (e.g., substituents on the pyrimidine core) influence biological activity?

Structure-Activity Relationship (SAR) Insights:

  • Cyclopentyl vs. Cyclohexyl: The cyclopentyl group enhances target selectivity due to reduced steric hindrance compared to bulkier cyclohexyl analogs .
  • Methyl/Phenyl Substitutents: 2-Methyl and 3-phenyl groups improve lipophilicity, aiding membrane permeability .
  • Fluorine/Chloro Substituents: Electron-withdrawing groups (e.g., 4-Cl) increase binding affinity to kinases by stabilizing charge-transfer interactions .
    Methodological Approach:
  • Compare IC₅₀ values across analogs using enzyme inhibition assays (e.g., CDK2 kinase assays) .
  • Perform molecular docking to map substituent interactions with active-site residues .

Advanced: How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Strategies:

  • Molecular Dynamics (MD) Simulations: Predict binding stability with target proteins (e.g., ATP-binding pockets in kinases) .
  • ADMET Prediction Tools: Use software like Schrödinger’s QikProp to optimize logP (ideal range: 2–4) and reduce CYP450 inhibition risks .
  • QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Advanced: How should researchers resolve contradictions in reported bioactivity data for pyrazolo[1,5-a]pyrimidine derivatives?

Case Example: Discrepancies in IC₅₀ values for kinase inhibition may arise from:

  • Assay Variability: Validate protocols using standardized controls (e.g., staurosporine as a kinase inhibitor reference) .
  • Compound Purity: Confirm >95% purity via HPLC and characterize byproducts (e.g., oxidation metabolites) .
  • Cell Line Differences: Compare results across multiple models (e.g., HEK293 vs. HeLa cells) to assess target specificity .

Advanced: What enzymatic interaction studies are recommended to elucidate the compound’s mechanism of action?

Experimental Design:

  • Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., CDK2 or EGFR) .
  • Thermal Shift Assay: Monitor protein melting temperature (Tm) shifts to confirm ligand-induced stabilization .
  • Competitive Inhibition Assays: Use ATP analogs (e.g., ATP-γ-S) to determine competitive vs. allosteric inhibition modes .

Basic: What are the stability profiles of this compound under varying storage conditions?

  • Thermal Stability: Degrades above 60°C; store at –20°C in amber vials to prevent photolysis .
  • pH Sensitivity: Stable in pH 6–8; avoid strongly acidic/basic conditions to prevent hydrolysis of the cyclopentylamine group .
  • Solution Stability: Use DMSO for stock solutions (stable for 6 months at –80°C) .

Advanced: How can researchers validate the compound’s selectivity across related biological targets?

Approach:

  • Panel Screening: Test against 50+ kinases/pharmacologically relevant targets (e.g., Eurofins Panlabs® panel) .
  • Cryo-EM/Co-crystallization: Resolve compound-target complexes to identify off-target binding pockets .
  • CRISPR Knockout Models: Use gene-edited cell lines to confirm target-specific effects .

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